molecular formula C10H8BrF3O2 B6307677 2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane CAS No. 1619256-42-6

2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane

Cat. No.: B6307677
CAS No.: 1619256-42-6
M. Wt: 297.07 g/mol
InChI Key: RGEKBAMYLIVREZ-UHFFFAOYSA-N
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Description

The compound seems to be a type of organic compound containing a bromine atom and a trifluoromethyl group attached to a phenyl ring . The trifluoromethyl group is a common functional group in organic chemistry, characterized by the presence of three fluorine atoms attached to a carbon atom .


Synthesis Analysis

While specific synthesis methods for “2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane” are not available, compounds with similar structures can be synthesized through various methods. For instance, 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride may be used to synthesize related compounds .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-Bromo-4-(trifluoromethyl)phenol, includes a phenol group with a bromine atom and a trifluoromethyl group attached .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For a similar compound, 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, the boiling point is 265-266 °C and the density is 1.626 g/mL at 25 °C .

Scientific Research Applications

Fluorescence Emission and Nanoparticle Synthesis

  • Fischer, Baier, and Mecking (2013) utilized a bromo compound similar to 2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane in the creation of nanoparticles with high fluorescence emission. These nanoparticles, made from heterodifunctional polyfluorenes, displayed bright and enduring fluorescence, useful in various applications (Fischer, Baier, & Mecking, 2013).

Synthetic Chemistry and Intermediate Creation

  • Mekonnen et al. (2009) detailed a synthetic process involving a similar dioxolane structure, focusing on the creation of bromine-containing compounds which are crucial intermediates in various synthetic pathways (Mekonnen et al., 2009).
  • Similarly, Xiao-qiang (2009) synthesized 1,3-Dioxolane-4,5-bis(bromomethyl)-2-phenyl from related intermediates, demonstrating the versatility of dioxolane compounds in complex chemical syntheses (Xiao-qiang, 2009).

Polymerization and Material Science

  • Coskun et al. (1998) explored the polymerization of a dioxolane-based methacrylate, providing insights into the material properties and thermal degradation behavior of these polymers, relevant to material science applications (Coskun et al., 1998).

Catalysis in Organic Synthesis

  • Bei et al. (1999) investigated the use of dioxolane-derived ligands in palladium-catalyzed Suzuki reactions, a cornerstone technique in organic synthesis. Their work highlights the role of dioxolane structures in enhancing the efficiency of such catalytic processes (Bei et al., 1999).

Pharmaceutical and Fungicide Development

  • Gestel et al. (1980) synthesized dioxolane-triazole compounds for fungicidal applications, showcasing the potential of dioxolane derivatives in agricultural and pharmaceutical industries (Gestel et al., 1980).

Safety and Hazards

Safety and hazards would depend on the specific compound. For a similar compound, 2-Bromo-4-(trifluoromethyl)phenol, it is noted that it is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions would depend on the specific applications of the compound. Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals, so it’s possible that “2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane” or similar compounds could have applications in these areas .

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane . For instance, extreme pH or temperature conditions could potentially alter the compound’s structure and consequently its activity.

Properties

IUPAC Name

2-[2-bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c11-8-5-6(10(12,13)14)1-2-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEKBAMYLIVREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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